Home > Products > Screening Compounds P38815 > MAGE-3 (168-176)
MAGE-3 (168-176) -

MAGE-3 (168-176)

Catalog Number: EVT-243616
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Melanoma-associated antigen 3; MAGE-3
Overview

MAGE-3 (168-176) is a specific peptide derived from the MAGE-3 protein, which is part of the melanoma-associated antigen gene family. This peptide, represented by the sequence EVDPIGHLY, is recognized by cytotoxic T lymphocytes and plays a critical role in immune responses against tumors expressing MAGE-3. The peptide is presented by major histocompatibility complex class I molecules, specifically HLA-A*01:01, facilitating T cell-mediated recognition of cancer cells.

Source and Classification

MAGE-3 is encoded by the MAGE-A3 gene located on chromosome X. It belongs to a group of cancer/testis antigens that are typically expressed in various tumors but not in normal tissues, making them potential targets for immunotherapy. The classification of MAGE-3 falls under tumor-associated antigens, specifically within the category of non-mutated antigens that can elicit an immune response.

Synthesis Analysis

Methods and Technical Details

The synthesis of MAGE-3 (168-176) involves solid-phase peptide synthesis, a widely used method for producing peptides. This technique allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid support. The synthesized peptides are then purified using high-performance liquid chromatography to ensure high purity (>90%) before being lyophilized and stored for further use .

In research settings, MAGE-3 (168-176) peptides are often generated in pools to streamline the stimulation of T cells. For instance, overlapping peptides are synthesized to cover the entire MAGE-3 sequence, allowing researchers to identify specific epitopes that elicit immune responses .

Molecular Structure Analysis

Structure and Data

The molecular structure of MAGE-3 (168-176) can be represented as follows:

  • Sequence: EVDPIGHLY
  • Molecular Weight: Approximately 1,058 Da
  • Chemical Formula: C46H63N13O11S

The peptide's structure allows it to bind effectively to major histocompatibility complex class I molecules, facilitating its presentation on the surface of antigen-presenting cells .

Chemical Reactions Analysis

Reactions and Technical Details

MAGE-3 (168-176) undergoes several biochemical reactions in the context of antigen processing. The primary pathway involves proteasomal degradation of the full-length MAGE-3 protein, followed by cleavage by specific endopeptidases such as insulin-degrading enzyme. This process results in the generation of the MAGE-3 (168-176) peptide, which is then loaded onto major histocompatibility complex class I molecules for presentation to T cells .

Research indicates that inhibition of insulin-degrading enzyme significantly reduces the production of this peptide, highlighting its crucial role in tumor immunogenicity .

Mechanism of Action

Process and Data

The mechanism of action for MAGE-3 (168-176) involves its recognition by cytotoxic T lymphocytes that express T cell receptors specific for this peptide-HLA complex. Upon recognition, these T cells become activated and initiate an immune response against tumor cells expressing MAGE-3. This process includes:

  1. Peptide Presentation: The peptide binds to HLA-A*01:01 molecules on antigen-presenting cells.
  2. T Cell Activation: CD8+ T cells recognize the peptide-MHC complex via their T cell receptors.
  3. Cytotoxic Response: Activated T cells proliferate and exert cytotoxic effects on target cells expressing MAGE-3.

This mechanism underlines the potential for developing cancer vaccines targeting this specific epitope .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

MAGE-3 (168-176) exhibits several notable physical and chemical properties:

These properties are crucial for its application in immunological assays and therapeutic development .

Applications

Scientific Uses

MAGE-3 (168-176) has significant applications in cancer immunotherapy research:

  1. Vaccine Development: It serves as an important component in therapeutic vaccines aimed at eliciting robust T cell responses against tumors expressing MAGE-A3.
  2. Diagnostic Tools: The peptide can be used in assays to detect immune responses in patients with cancers associated with MAGE-A3 expression.
  3. Research Studies: It is utilized in studies exploring T cell receptor specificity and the mechanisms underlying tumor immunity.
Immunogenicity and Antigenic Profile of MAGE-3 (168-176)

Role in Tumor-Specific Immune Recognition

MAGE-3(168-176) (sequence: EVDPIGHLY) is a human leukocyte antigen (HLA)-restricted peptide derived from the melanoma-associated antigen 3 (MAGE-A3) protein. As a cancer-testis antigen (CTA), MAGE-A3 exhibits tumor-specific expression, primarily in malignancies like melanoma, lung cancer, and head/neck squamous cell carcinoma, while showing negligible expression in healthy tissues except immune-privileged sites (e.g., testis) [1] [3] [6]. This selective expression enables MAGE-3(168-176) to serve as a high-priority target for cytotoxic T lymphocytes (CTLs). Upon processing and presentation by tumor cells, the epitope triggers CTL-mediated lysis via perforin/granzyme release and IFN-γ activation, directly linking it to tumor cell elimination [3] [6].

Table 1: Key Characteristics of MAGE-3(168-176)

PropertyDetail
Amino Acid SequenceEVDPIGHLY
Parent ProteinMAGE-A3
Molecular Weight1042.14 g/mol
CAS Number154652-68-3
Biological FunctionTumor antigen recognized by CTLs

HLA Restriction Diversity and Binding Affinity Patterns

MAGE-3(168-176) demonstrates allele-specific binding to HLA class I molecules, with its immunodominance shaped by structural compatibility:

  • Strong Affinity for HLA-A01 and HLA-B35: Structural studies confirm high-affinity binding (KD < 50 nM) due to anchor residues (e.g., Proline at P4, Tyrosine at P9) fitting deeply into the peptide-binding grooves of these alleles [2] [6] [7]. This drives robust CTL responses in HLA-matched patients.
  • Cross-Reactivity Risks: Enhanced-affinity TCRs targeting this epitope can cross-recognize the titin-derived peptide ESDPIVAQY (presented by HLA-A*01) due to conformational mimicry. Structural analyses reveal near-identical TCR-pMHC docking geometries despite 4/9 amino acid differences, posing cardiotoxicity risks in adoptive therapies [4] [7].
  • Limited HLA Promiscuity: Unlike broadly presented epitopes (e.g., MAGE-A3₉₇–₁₀₈), MAGE-3(168-176) shows minimal binding to common alleles like HLA-A02:01, restricting its population coverage to ~20–30% of Caucasians expressing HLA-A01 or HLA-B*35 [2] [5].

Table 2: HLA Binding and Functional Profiles

HLA AlleleBinding AffinityCross-Reactivity RiskPopulation Prevalence (Caucasians)
HLA-A*01High (KD: 7–50 nM)High (Titin peptide)~30%
HLA-B*35HighLow~15–20%
HLA-A*02:01NegligibleNone~50%

Comparative Analysis of MAGE-3 Epitope Variants Across Cancer Types

Expression of MAGE-3(168-176) varies significantly across tumors, influencing its utility as a universal antigen:

  • Melanoma: Highest expression frequency (76% of metastatic cases), correlating with elevated CTL responses in HLA-A*01⁺ patients. Chimeric VLP vaccines displaying this epitope induce potent IFN-γ⁺ T cells in preclinical models [3] [6].
  • Non-Small Cell Lung Cancer (NSCLC): Moderate expression (45–60%), though heterogeneous across subtypes. Adenocarcinomas show stronger MAGE-A3 mRNA levels than squamous cell carcinomas [1] [8].
  • Head/Neck and Bladder Cancers: Lower/heterogeneous expression (20–40%), often co-occurring with other CTAs (e.g., NY-ESO-1) [5] [8].
  • Epitope Stability: The EVDPIGHLY sequence is conserved across MAGE-A3⁺ tumors, but neighboring mutations (e.g., P169S) in rare variants can abrogate HLA-A*01 binding and CTL recognition [6] [8].

Table 3: Expression of MAGE-3(168-176) in Major Cancers

Cancer TypeExpression FrequencyClinical Relevance
Metastatic Melanoma76%High; target for therapeutic vaccines
NSCLC45–60%Moderate; subtype-dependent variability
Bladder Carcinoma30–40%Low; often requires combinatorial antigens

Properties

Product Name

MAGE-3 (168-176)

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.